Ethyl 4-oxo-1,4-dihydrocinnoline-3-carboxylate
Overview
Description
Ethyl 4-oxo-1,4-dihydrocinnoline-3-carboxylate is a heterocyclic compound belonging to the cinnoline family This compound is characterized by its unique structure, which includes a cinnoline core with an ethyl ester group at the 3-position and a keto group at the 4-position
Mechanism of Action
Target of Action
The primary target of Ethyl 4-oxo-1,4-dihydrocinnoline-3-carboxylate is Protein Phosphotyrosine Phosphatase 1B (PTP1B) . PTP1B is a negative regulator of leptin signaling, which plays a crucial role in regulating feeding behavior and energy metabolism .
Mode of Action
This compound acts as an inhibitor of PTP1B . It enhances the stimulatory effect of leptin on the phosphorylation of the IRS2 protein at the Ser 731 residue and of the STAT3 transcriptional factor at the Tyr 705 residue . This suggests a potentiation of functional responses of hypothalamic neurons to leptin in the presence of this compound .
Biochemical Pathways
The compound affects the IRS2- and STAT3-dependent leptin pathways . Leptin is a hormone that regulates energy balance by inhibiting hunger, which in turn diminishes fat storage in adipocytes. IRS2 and STAT3 are key proteins in the leptin signaling pathway. By enhancing the phosphorylation of IRS2 and STAT3, the compound potentiates the signal transduction of leptin, leading to decreased hunger and fat storage .
Result of Action
The compound’s action results in enhanced leptin signaling, leading to potentiated functional responses of hypothalamic neurons to leptin . This can help prevent hyperphagia, obesity, and other metabolic disorders caused by attenuated activity of the hypothalamic leptin system .
Action Environment
It’s known that the compound is a powder at room temperature , suggesting that it may be stable under normal storage conditions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-oxo-1,4-dihydrocinnoline-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of ethyl 2-aminobenzoate with ethyl acetoacetate, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the keto group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of corresponding alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester group, where nucleophiles such as amines or alcohols can replace the ethoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Oxidized cinnoline derivatives.
Reduction: 4-hydroxy-1,4-dihydrocinnoline-3-carboxylate.
Substitution: Amino or alkoxy derivatives of cinnoline.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activity, making it a candidate for drug development, particularly as inhibitors of enzymes such as protein tyrosine phosphatase 1B.
Medicine: Its derivatives are being explored for their potential therapeutic effects in treating diseases such as diabetes and cancer.
Industry: The compound is used in the development of advanced materials, including polymers and dyes.
Comparison with Similar Compounds
Ethyl 4-oxo-1,4-dihydrocinnoline-3-carboxylate can be compared with other cinnoline derivatives such as:
Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate: Similar in structure but with a quinoline core, this compound also exhibits significant biological activity.
Ethyl 7,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate: This derivative has additional methyl groups, which can influence its chemical reactivity and biological properties.
Ethyl 1-ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate: The presence of trifluoromethyl groups enhances its lipophilicity and potential as a pharmaceutical agent.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
ethyl 4-oxo-1H-cinnoline-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-2-16-11(15)9-10(14)7-5-3-4-6-8(7)12-13-9/h3-6H,2H2,1H3,(H,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKZADQFFKFUDKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC2=CC=CC=C2C1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
219568-43-1 | |
Record name | ethyl 4-oxo-1,4-dihydrocinnoline-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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